An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (CAS Number: 1258638-34-4). As a substituted piperidine derivative, this compound holds potential significance in medicinal chemistry and drug development. This document, intended for researchers and scientists, delves into the structural attributes, and predicted characteristics such as solubility, acidity, lipophilicity, and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust predictive profile. Methodologies for empirical determination of these properties are also detailed to empower researchers in their laboratory investigations.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, which can be crucial for molecular recognition and biological activity. The introduction of various substituents onto the piperidine ring modulates its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a member of this important class of compounds, featuring a nitrile group and a methyl group attached to a carbon adjacent to the piperidine ring. The hydrochloride salt form suggests its potential for improved stability and aqueous solubility, critical attributes for pharmaceutical development.[2]
Chemical Identity and Structure
A thorough understanding of the molecule's structure is fundamental to predicting its chemical behavior.
Table 1: Chemical Identity of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
| Parameter | Value | Source |
| IUPAC Name | 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride | - |
| CAS Number | 1258638-34-4 | [3] |
| Molecular Formula | C₉H₁₇ClN₂ | [3] |
| Molecular Weight | 188.70 g/mol | [3] |
| Canonical SMILES | CC(C)(C#N)C1CCNCC1.Cl | - |
The structure of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride consists of a central piperidine ring substituted at the 4-position with a 2-methylpropanenitrile group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Caption: 2D structure of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.
Physicochemical Properties: A Predictive Analysis
In the absence of direct experimental data, the physicochemical properties of the title compound can be reasonably predicted based on the well-characterized behavior of piperidine and its derivatives.
Physical State and Appearance
As a hydrochloride salt of an organic amine, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is expected to be a crystalline solid at room temperature.[2] The color would likely be white to off-white.
Melting Point
The melting point of hydrochloride salts is generally significantly higher than their corresponding free bases due to the strong ionic interactions in the crystal lattice. For instance, piperidine hydrochloride has a melting point of 245-248 °C, whereas piperidine itself is a liquid at room temperature with a melting point of -9 °C.[4][5] Given the increased molecular weight and substitution on the piperidine ring, the melting point of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is anticipated to be a high-melting solid, likely in a similar range to or slightly lower than piperidine hydrochloride.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.
Solubility
The hydrochloride salt form is expected to confer good solubility in polar protic solvents such as water, methanol, and ethanol.[2] This is due to the ionic nature of the salt and the ability of the protonated amine and chloride ion to form strong hydrogen bonds with the solvent molecules. Conversely, solubility in non-polar organic solvents like hexane and toluene is expected to be low. The free base form, if isolated, would exhibit higher solubility in non-polar organic solvents.[2]
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Ionic nature of the hydrochloride salt. |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dichloromethane | Sparingly soluble to insoluble | Moderately polar aprotic solvent. |
| Toluene | Insoluble | Non-polar aprotic solvent. |
| Hexane | Insoluble | Non-polar aprotic solvent. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
Caption: Workflow for thermodynamic solubility determination.
Acidity (pKa)
The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter that influences its ionization state at different pH values. The pKa of piperidinium ion is approximately 11.12.[6] The substituents on the piperidine ring in 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride are not expected to have a strong electron-withdrawing or -donating effect on the nitrogen atom. Therefore, the pKa of the title compound is predicted to be in a similar range, likely between 10 and 11.
Experimental Protocol: pKa Determination (Potentiometric Titration)
-
Solution Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound like 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, LogD is a more relevant parameter as it considers the pH-dependent distribution of the neutral and ionized forms.
The LogP of the neutral free base is expected to be moderately lipophilic due to the presence of the alkyl and nitrile groups. However, at physiological pH (e.g., 7.4), the piperidine nitrogen will be predominantly protonated, leading to a significantly lower LogD value, indicating higher hydrophilicity.[7] The LogP of unsubstituted piperidine is approximately 0.8.[6] The addition of the 2-methylpropanenitrile group would increase the lipophilicity.
Experimental Protocol: LogD Determination (Shake-Flask Method)
-
Phase Preparation: A buffered aqueous phase at a specific pH (e.g., 7.4) and an immiscible organic phase (e.g., n-octanol) are prepared.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and agitated to allow for partitioning.
-
Phase Separation: The two phases are separated after equilibrium is reached.
-
Concentration Measurement: The concentration of the compound in each phase is determined.
-
Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Spectroscopic and Analytical Characterization
A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl protons, and the protons on the carbon adjacent to the nitrile group. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the methyl groups, the quaternary carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹ corresponding to the protonated amine (R₃N⁺-H).
-
C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region for the alkyl C-H bonds.
-
C≡N stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ characteristic of a nitrile group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive ion mode, the molecular ion peak corresponding to the free base ([M+H]⁺) would be expected at m/z 167.14. Fragmentation patterns would likely involve cleavage of the substituents from the piperidine ring.[9][10]
Stability and Storage
As a hydrochloride salt, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is expected to be more stable than its free base form.[2] It should be stored in a well-sealed container in a cool, dry place to protect it from moisture, as hydrochloride salts can be hygroscopic.
Conclusion
This technical guide has provided a detailed predictive analysis of the physicochemical properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. Based on its chemical structure as a substituted piperidine hydrochloride, it is anticipated to be a stable, water-soluble, crystalline solid with a pKa characteristic of secondary amines. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters. A thorough understanding of these properties is indispensable for researchers and scientists engaged in the synthesis, characterization, and development of this and related compounds for potential pharmaceutical applications.
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